Ethyl 3,3-dinitropropanoate
Description
Ethyl 3,3-dinitropropanoate is an organic ester characterized by two nitro groups (-NO₂) positioned on the β-carbon of the propanoate backbone. This structure imparts significant electron-withdrawing effects, influencing its reactivity, stability, and applications. For instance, nitro-substituted esters are often utilized as intermediates in energetic materials, pharmaceuticals, or heterocyclic synthesis due to their ability to stabilize reactive intermediates or participate in cyclization reactions .
Properties
CAS No. |
62115-97-3 |
|---|---|
Molecular Formula |
C5H8N2O6 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
ethyl 3,3-dinitropropanoate |
InChI |
InChI=1S/C5H8N2O6/c1-2-13-5(8)3-4(6(9)10)7(11)12/h4H,2-3H2,1H3 |
InChI Key |
HXARNJHJLKVTFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,3-dinitropropanoate can be synthesized through the nitration of ethyl propanoate. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the propanoate chain.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The raw materials, including ethyl propanoate, nitric acid, and sulfuric acid, are mixed in specific ratios and subjected to continuous stirring and temperature control. The product is then purified through distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,3-dinitropropanoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Reduction: Ethyl 3,3-diaminopropanoate.
Substitution: Ethyl 3-substituted propanoates.
Hydrolysis: 3,3-dinitropropanoic acid and ethanol.
Scientific Research Applications
Ethyl 3,3-dinitropropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3,3-dinitropropanoate involves its interaction with biological molecules and cellular pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed by esterases, releasing the active carboxylic acid form, which can further interact with molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 3,3-dinitropropanoate can be compared to structurally related esters with varying substituents, such as ethyl 3,3-diaminoacrylate (amino-substituted) and ethyl 3-(methylsulfonyl)propanoate (sulfonyl-substituted). The table below summarizes key differences:
Key Findings from Research:
- Reactivity Differences: Nitro vs. Amino Groups: this compound’s nitro groups deactivate the α-carbon, making it less nucleophilic compared to ethyl 3,3-diaminoacrylate. This difference is critical in cyclization reactions; the amino derivative readily forms nitrogen-containing heterocycles (e.g., pyrido[4,3-d]pyrimidines), while the nitro analog may favor electrophilic pathways or nitro reduction to amines . Nitro vs. Sulfonyl Groups: The sulfonyl group in ethyl 3-(methylsulfonyl)propanoate provides moderate electron withdrawal without the explosive risks associated with nitro groups. This makes it safer for industrial applications, such as fine chemical synthesis .
- Stability and Safety: Nitro-substituted esters like this compound are thermally unstable and require careful handling, whereas sulfonyl analogs exhibit higher thermal stability. Amino-substituted derivatives are generally stable but may oxidize under harsh conditions .
- Synthetic Utility: Ethyl 3,3-diaminoacrylate’s amino groups enable efficient nucleophilic substitutions, as demonstrated in the synthesis of tetra-azaphenalenes . In contrast, nitro groups in this compound could facilitate reactions requiring strong electrophilic centers, such as Michael additions or nitro-to-amine reductions for pharmaceutical intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
